molecular formula C11H14ClNO3 B13617674 Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

Cat. No.: B13617674
M. Wt: 243.68 g/mol
InChI Key: BCQIVBAFMIUCDS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enolate to form a β-hydroxy ketone.

    Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.

    Amination: The alcohol undergoes amination to introduce the amino group.

    Esterification: Finally, the compound is esterified to form methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.

    Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    Methyl (3S)-3-amino-3-(4-chloro-3-methoxyphenyl)propanoate: Has a different substitution pattern on the aromatic ring, which can alter its chemical and biological properties.

Uniqueness

Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the aromatic ring can influence its interaction with enzymes and receptors, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1

InChI Key

BCQIVBAFMIUCDS-VIFPVBQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Cl

Origin of Product

United States

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